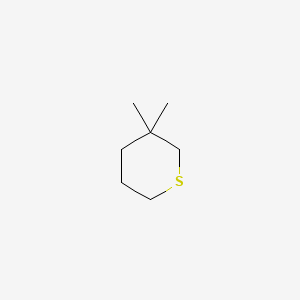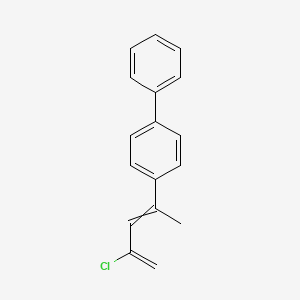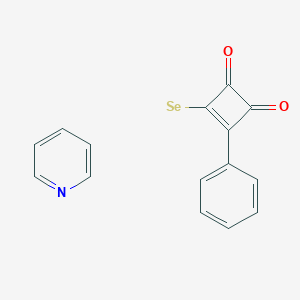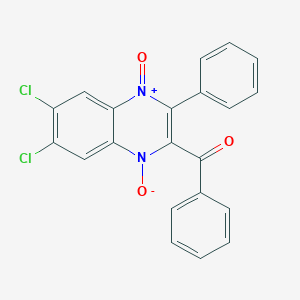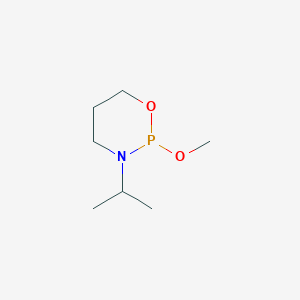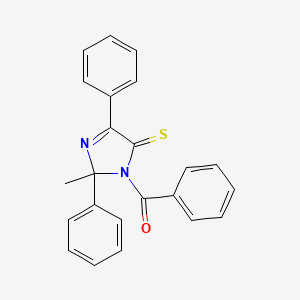
4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This particular compound is characterized by the presence of a thione group (C=S) at the 4-position and a benzoyl group at the 3-position, along with methyl and diphenyl substituents. Imidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical and industrial applications .
Preparation Methods
The synthesis of 4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the cyclization of α-haloketones with ammonia or primary amines.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and phenyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The benzoyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt cellular processes and lead to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to 4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- include:
1H-Imidazole, 4,5-dihydro-2-methyl-: This compound lacks the thione and benzoyl groups, resulting in different chemical and biological properties.
2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-: This compound has a similar thione group but differs in the substitution pattern on the imidazole ring.
The uniqueness of 4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives.
Properties
CAS No. |
58488-77-0 |
|---|---|
Molecular Formula |
C23H18N2OS |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(2-methyl-2,4-diphenyl-5-sulfanylideneimidazol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C23H18N2OS/c1-23(19-15-9-4-10-16-19)24-20(17-11-5-2-6-12-17)22(27)25(23)21(26)18-13-7-3-8-14-18/h2-16H,1H3 |
InChI Key |
ZRPFLYOJHJYBDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine](/img/structure/B14614388.png)
![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
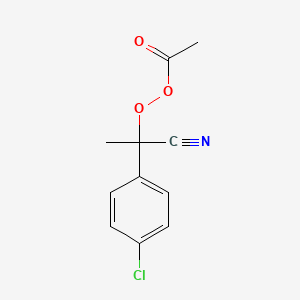
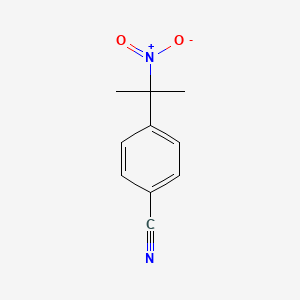
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
